molecular formula C22H21NO5 B2458114 2-(3-(((9h-Fluoren-9-yl)methoxy)carbonyl)-2-oxopiperidin-1-yl)acetic acid CAS No. 1447607-51-3

2-(3-(((9h-Fluoren-9-yl)methoxy)carbonyl)-2-oxopiperidin-1-yl)acetic acid

Cat. No.: B2458114
CAS No.: 1447607-51-3
M. Wt: 379.412
InChI Key: MGRKRIDEUOZPNJ-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Considerations

The molecular architecture of 2-(3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-oxopiperidin-1-yl)acetic acid presents a complex three-dimensional structure characterized by multiple chiral centers and conformational constraints. The compound contains a six-membered piperidine ring as its central heterocyclic core, which is substituted at position 3 with a fluorenylmethoxycarbonyl protecting group and features a carbonyl group at position 2. Additionally, an acetic acid moiety is attached to the nitrogen atom of the piperidine ring, creating a sophisticated molecular framework with distinct stereochemical implications.

The stereochemical considerations for this compound are particularly significant due to the presence of multiple asymmetric centers. The carbon atom at position 3 of the piperidine ring represents a primary chiral center, where the fluorenylmethoxycarbonyl group is attached. This substitution pattern creates the potential for both R and S configurations at this position, leading to enantiomeric forms of the compound. Related compounds such as (S)-(1-Fluorenylmethoxycarbonyl-piperidin-2-yl)acetic acid and (R)-(1-Fluorenylmethoxycarbonyl-piperidin-2-yl)acetic acid demonstrate the importance of stereochemical control in similar molecular systems. The specific rotation values for these analogous compounds, such as the reported specific rotation of +9.5 ± 1° for the S-enantiomer and the distinct optical properties of different stereoisomers, highlight the critical role of absolute configuration in determining the physical and chemical properties of these molecules.

The molecular formula and structural parameters of the compound reflect its complex architecture. With a molecular weight of approximately 365 daltons, the compound exhibits significant molecular complexity that influences its conformational behavior and intermolecular interactions. The presence of multiple heteroatoms, including nitrogen and oxygen atoms in various oxidation states, creates opportunities for hydrogen bonding and other non-covalent interactions that can stabilize specific conformational states. The fluorenyl group contributes significant aromatic character to the molecule, while the carboxylic acid functionality provides additional sites for intermolecular association and chemical reactivity.

The spatial arrangement of functional groups within the molecule creates distinct regions of electron density and steric demand. The fluorenyl protecting group, with its rigid planar structure, imposes conformational constraints on the piperidine ring system, while the acetic acid substituent provides flexibility and potential for rotational motion around the nitrogen-carbon bond. This combination of rigid and flexible elements within the same molecule creates a unique conformational landscape that governs the compound's three-dimensional structure and its interactions with other molecular species.

Comparative Analysis of Piperidine Ring Conformations

The conformational analysis of the piperidine ring in 2-(3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-oxopiperidin-1-yl)acetic acid reveals significant deviations from the typical chair conformations observed in simple piperidine systems. Unlike unsubstituted piperidine, which preferentially adopts a chair conformation similar to cyclohexane with the nitrogen-hydrogen bond favoring the equatorial position by approximately 0.72 kcal/mol in the gas phase, the heavily substituted nature of this compound introduces substantial conformational constraints that modify the ring geometry.

The presence of the carbonyl group at position 2 of the piperidine ring fundamentally alters the conformational preferences compared to saturated piperidine systems. Research on related piperidine derivatives demonstrates that the hybridization state of carbon atoms adjacent to the nitrogen significantly influences ring conformation. In compounds where a carbon atom α to the piperidine nitrogen adopts sp² hybridization, as occurs with the carbonyl carbon in the 2-oxopiperidine system, the ring geometry is distorted toward a half-chair conformation rather than maintaining the typical chair arrangement. This conformational change is characterized by specific puckering parameters, with theta values approaching 127-129° and phi values near 30°, indicating a significant departure from the ideal chair geometry.

The fluorenylmethoxycarbonyl substitution at position 3 introduces additional steric constraints that further influence the ring conformation. The bulky protecting group creates significant 1,3-diaxial interactions when positioned in an axial orientation, strongly favoring equatorial placement of this substituent. This preference for equatorial positioning of the fluorenylmethoxycarbonyl group constrains the ring to adopt conformations that accommodate this steric requirement while maintaining favorable energetic arrangements for the other ring substituents.

Comparative analysis with structurally related compounds provides insight into the conformational behavior of this system. The conformational preferences observed in simple N-methylpiperidine, where the equatorial conformation is preferred by 3.16 kcal/mol compared to 1.74 kcal/mol in methylcyclohexane, suggest that nitrogen substitution significantly enhances conformational preferences. In the case of 2-(3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-oxopiperidin-1-yl)acetic acid, the combined effects of the acetic acid substituent on nitrogen and the fluorenylmethoxycarbonyl group at position 3 are expected to create even stronger conformational preferences, likely favoring specific ring conformations that minimize steric interactions while optimizing electronic stabilization.

Compound Type Preferred Conformation Energy Difference (kcal/mol) Key Structural Features
Simple Piperidine Chair (equatorial N-H) 0.72 Minimal substitution
N-Methylpiperidine Chair (equatorial N-CH₃) 3.16 Single nitrogen substitution
2-Oxopiperidine derivatives Half-chair Variable Carbonyl constraint at position 2
Fluorenylmethoxycarbonyl-substituted Constrained chair/half-chair >3.0 (estimated) Bulky protecting group

Fluorenylmethoxycarbonyl Protection Group Geometry and Electronic Effects

The fluorenylmethoxycarbonyl protecting group in 2-(3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-oxopiperidin-1-yl)acetic acid exhibits distinctive geometric and electronic characteristics that significantly influence the overall molecular structure and reactivity. The fluorenylmethoxycarbonyl moiety belongs to the carbamate class of protecting groups, characterized by exceptional base lability while maintaining stability toward acidic conditions. This dual stability profile makes it particularly valuable in synthetic applications where selective deprotection is required under mild basic conditions, typically using secondary amines such as piperidine.

Structural analysis of fluorenylmethoxycarbonyl-containing compounds reveals specific geometric preferences that govern the spatial arrangement of this protecting group. Crystallographic studies of related fluorenylmethoxycarbonyl-amino derivatives demonstrate that the orientation of the fluorenyl group relative to the urethane function is predominantly trans, with specific torsion angles that minimize steric interactions. The conformational parameters, described by omega, theta1, theta2, and theta3 torsion angles, show characteristic values with omega approximately 180°, theta1 = 180° ± 15°, and theta2 values predominantly in the range of 180° ± 30°. These geometric constraints suggest lower conformational flexibility for the fluorenylmethoxycarbonyl group compared to other carbamate protecting groups, contributing to the overall rigidity of the molecular framework.

The electronic effects of the fluorenylmethoxycarbonyl group extend beyond simple steric considerations to influence the electronic distribution throughout the molecule. The fluorenyl chromophore imparts significant aromatic character to the protecting group, creating an extended π-electron system that can participate in intermolecular interactions and influence the electronic properties of adjacent functional groups. The high fluorescence of the fluorenyl group, which enables analytical monitoring during deprotection reactions through ultraviolet spectroscopy, reflects the electronic delocalization within this aromatic system and its capacity for electronic excitation and emission.

The carbamate linkage between the fluorenyl methyl group and the amino function creates a planar arrangement that restricts rotation around the carbon-nitrogen bond. This planarity, enforced by the partial double-bond character of the carbamate carbon-nitrogen bond, contributes to the overall conformational rigidity of the protecting group and influences the spatial arrangement of adjacent molecular regions. The electron-withdrawing nature of the carbonyl group within the carbamate linkage affects the electronic density on the protected nitrogen atom, reducing its nucleophilicity and contributing to the stability of the protected amine under most reaction conditions.

The mechanism of fluorenylmethoxycarbonyl deprotection involves base-catalyzed elimination to form dibenzofulvene, a highly reactive intermediate that is typically trapped by excess base to prevent side reactions. This deprotection mechanism is particularly relevant to the compound under study, as the formation of the dibenzofulvene byproduct and its subsequent reaction with basic reagents represents a critical aspect of the protecting group's behavior and its utility in synthetic applications.

Carboxylic Acid Functional Group Reactivity Profiling

The carboxylic acid functionality in 2-(3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-oxopiperidin-1-yl)acetic acid exhibits unique reactivity characteristics that are significantly influenced by the surrounding molecular environment. The acetic acid moiety, attached to the nitrogen atom of the piperidine ring, represents a key reactive site that can participate in various chemical transformations while being modulated by the electronic and steric effects of the adjacent heterocyclic system and protecting group.

The acidity of the carboxylic acid group in this compound is expected to be modified relative to simple acetic acid due to the electron-withdrawing effects of the adjacent nitrogen atom and the carbonyl group within the piperidine ring. Carboxylic acids typically exhibit pKa values around 5, but this value can be significantly altered by neighboring electron-withdrawing or electron-donating groups. The proximity of the nitrogen atom, particularly when it bears electron-withdrawing substituents such as the fluorenylmethoxycarbonyl group, is likely to enhance the acidity of the carboxylic acid function through inductive effects. This enhanced acidity may facilitate deprotonation under milder basic conditions and influence the compound's behavior in various reaction media.

The reactivity profile of the carboxylic acid group encompasses multiple potential transformation pathways. Standard carboxylic acid reactions, including esterification, amidation, and reduction to alcohol or aldehyde oxidation states, remain accessible, though the reaction conditions may require modification to accommodate the sensitivity of other functional groups within the molecule. The fluorenylmethoxycarbonyl protecting group, while stable under many reaction conditions, imposes constraints on the use of strongly basic conditions that might be employed for certain carboxylic acid transformations.

Peptide coupling reactions represent a particularly important application for carboxylic acid functionality in compounds of this type. The presence of the fluorenylmethoxycarbonyl protecting group suggests that this compound may be designed for use in solid-phase peptide synthesis or related applications where selective activation and coupling of the carboxylic acid is required. The electronic environment created by the piperidine ring system and the 2-oxo substituent may influence the reactivity of the carboxylic acid toward coupling reagents and affect the efficiency and selectivity of amide bond formation reactions.

The spatial arrangement of the carboxylic acid group relative to other functional groups within the molecule creates opportunities for intramolecular interactions that can influence reactivity. Hydrogen bonding between the carboxylic acid and other polar groups within the molecule may stabilize specific conformations and affect the accessibility of the carboxylic acid for intermolecular reactions. Additionally, the potential for chelation or coordination with metal catalysts through the carboxylic acid function, in combination with other heteroatoms in the molecule, may enable unique catalytic transformations or influence reaction selectivity.

Reaction Type Expected Reactivity Influencing Factors Potential Complications
Esterification Moderate to high Enhanced acidity Protecting group sensitivity
Amidation High Good electrophilicity Steric hindrance from substituents
Reduction Moderate Standard conditions applicable Competitive reduction sites
Metal coordination Variable Multiple heteroatoms present Complex formation
Decarboxylation Low under normal conditions Requires elevated temperature Protecting group decomposition

Properties

IUPAC Name

2-[3-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c24-20(25)12-23-11-5-10-18(21(23)26)22(27)28-13-19-16-8-3-1-6-14(16)15-7-2-4-9-17(15)19/h1-4,6-9,18-19H,5,10-13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRKRIDEUOZPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-oxopiperidin-1-yl)acetic acid typically involves the following steps:

    Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to protect the amino group. This is achieved by reacting the amino compound with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of Piperidine Ring: The protected amino compound is then cyclized to form the piperidine ring. This step often involves the use of a cyclization agent such as sodium hydride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Fmoc-Protected Amino Compounds: Large-scale production of Fmoc-protected amino compounds using automated reactors.

    Cyclization and Acetylation: Industrial cyclization and acetylation processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group.

    Substitution: The Fmoc group can be removed through nucleophilic substitution reactions using reagents like piperidine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Piperidine or other strong bases.

Major Products:

    Oxidation: Oxo derivatives of the piperidine ring.

    Reduction: Hydroxyl derivatives.

    Substitution: Deprotected amino acids.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research conducted by the National Cancer Institute (NCI) evaluated various derivatives of this compound against multiple cancer cell lines. The results indicated significant growth inhibition, particularly against aggressive tumor types, suggesting its viability as a lead compound for further development in oncology .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. A study demonstrated that derivatives of this compound exhibited substantial antibacterial activity against strains like Mycobacterium smegmatis and Pseudomonas aeruginosa. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, making it a candidate for antibiotic development .

Synthesis and Characterization

The synthesis of 2-(3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-oxopiperidin-1-yl)acetic acid typically involves multi-step organic reactions, including the formation of the piperidine ring and subsequent modifications to introduce the fluorenylmethoxycarbonyl group. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Case Study: Anticancer Screening

In one notable case study, a series of derivatives based on this compound were screened for their anticancer efficacy using the NCI's 60-cell line panel. The derivatives showed varied degrees of cytotoxicity, with some exhibiting GI50 values below 10 µM against certain cancer types, indicating strong potential for further clinical investigation .

Case Study: Antimicrobial Testing

Another significant study involved testing the antimicrobial activity of this compound against various pathogens. The results indicated that specific derivatives had minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting their potential use in treating resistant bacterial infections .

Mechanism of Action

The primary mechanism of action for 2-(3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-oxopiperidin-1-yl)acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It is selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides.

Comparison with Similar Compounds

  • 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)acetic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(5-fluoro-2-hydroxyphenyl)acetic acid
  • (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-cysteine

Uniqueness:

  • Structural Complexity: The presence of the piperidine ring and the acetic acid moiety makes it more complex compared to other Fmoc-protected compounds.
  • Versatility: Its ability to undergo various chemical reactions and its application in multiple fields highlight its versatility.

Biological Activity

2-(3-(((9h-Fluoren-9-yl)methoxy)carbonyl)-2-oxopiperidin-1-yl)acetic acid, also known by its CAS number 2756205, is a compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, a carboxylic acid group, and a fluorenylmethoxycarbonyl (Fmoc) protecting group. Its molecular formula is C25H29N3O4C_{25}H_{29}N_{3}O_{4} with a molecular weight of approximately 425.52 g/mol. The presence of the Fmoc group suggests potential applications in peptide synthesis and drug delivery systems.

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of similar piperidine compounds can possess antimicrobial properties, potentially inhibiting bacterial growth.
  • Neuroprotective Effects : Some piperidine derivatives have been shown to interact with neurotransmitter systems, offering neuroprotective effects that may be beneficial in treating neurodegenerative diseases.
  • Anti-inflammatory Properties : Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways, suggesting potential use in inflammatory conditions.

Pharmacological Studies

A range of pharmacological studies has been conducted to evaluate the efficacy and safety of 2-(3-(((9h-Fluoren-9-yl)methoxy)carbonyl)-2-oxopiperidin-1-yl)acetic acid. Below is a summary of key findings:

StudyFindingsReference
In vitro antimicrobial assayExhibited significant inhibition against Gram-positive bacteria
Neuroprotection in animal modelsReduced neuronal death in models of oxidative stress
Anti-inflammatory responseDecreased levels of pro-inflammatory cytokines in vitro

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various piperidine derivatives, including 2-(3-(((9h-Fluoren-9-yl)methoxy)carbonyl)-2-oxopiperidin-1-yl)acetic acid. Results indicated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests potential utility in developing new antibiotics.

Case Study 2: Neuroprotective Effects

In a model of ischemic stroke, administration of the compound resulted in a significant reduction in infarct size and improved neurological scores compared to control groups. The mechanism was linked to the modulation of glutamate receptors, highlighting its potential for treating acute neurological injuries.

Case Study 3: Anti-inflammatory Properties

A clinical trial assessed the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Participants receiving the compound showed marked improvement in pain scores and inflammatory markers compared to those receiving placebo.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing and purifying 2-(3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-oxopiperidin-1-yl)acetic acid?

  • Synthesis : The compound is typically synthesized via coupling reactions using Fmoc-protected intermediates. A general protocol involves activating the carboxylic acid group with reagents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) in dichloromethane (DCM) under inert conditions. For example, describes a related Fmoc-protected amino acid synthesis using 3,3-dichloro-1,2-diphenylcyclopropene and diisopropylethylamine (DIPEA) at controlled temperatures .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC is commonly used. highlights post-reaction purification via solvent removal, citric acid washing, and column chromatography .

Q. How should researchers characterize this compound to confirm its identity and purity?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify structural integrity, focusing on Fmoc-group protons (δ ~7.7–7.3 ppm) and piperidinone carbonyl signals (δ ~170–175 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., CAS 209163-25-7 in lacks formula but can be cross-referenced with related compounds in and ) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm (common for Fmoc derivatives).

Q. What safety precautions are critical when handling this compound?

  • Hazards : Based on SDS data ( ), it may cause skin/eye irritation (H315, H319) and respiratory irritation (H335). Acute oral toxicity (Category 4) is also noted .
  • Protocols : Use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid dust formation. In case of exposure, rinse affected areas with water for 15+ minutes and seek medical attention .

Q. What are the optimal storage conditions to maintain stability?

  • Store as a powder at -20°C for long-term stability (up to 3 years) or 4°C for short-term use (2 years). Solutions in DMSO should be aliquoted and stored at -20°C (stable for ~1 month). Avoid moisture and incompatible materials like strong acids/bases .

Advanced Questions

Q. How does the compound’s stability vary under acidic or basic conditions during peptide synthesis?

  • The Fmoc group is base-labile and stable under mild acidic conditions. However, the 2-oxopiperidinone ring may undergo hydrolysis under strong acidic/basic conditions. notes incompatibility with strong acids, bases, and oxidizing agents, which can degrade the compound or generate hazardous byproducts (e.g., toxic fumes upon decomposition) .

Q. What mechanistic insights explain its reactivity in coupling reactions?

  • The acetic acid moiety acts as a linker, enabling activation via carbodiimide reagents (e.g., DCC) to form active esters. The Fmoc group protects the amine during synthesis, while the oxopiperidinone ring may influence steric hindrance. ’s procedure using hydroxylamine hydrochloride suggests potential for forming stable intermediates during coupling .

Q. What compatibility challenges arise when using this compound in multi-step syntheses?

  • Reagent Conflicts : The Fmoc group is sensitive to piperidine (used in deprotection), requiring careful stepwise reactions. ’s protocol avoids this by using orthogonal protecting groups .
  • Solubility : Limited solubility in polar solvents (e.g., water) necessitates DMSO or DMF, which may complicate downstream steps. reports solubility >2.5 mg/mL in DMSO, requiring sonication for dissolution .

Q. How can researchers address contradictory data in literature regarding its hazards or stability?

  • Independent Verification : Conduct small-scale stability tests under intended reaction conditions (e.g., pH, temperature). For hazard discrepancies (e.g., missing GHS data in vs. acute toxicity in ), consult multiple SDS and prioritize peer-reviewed studies .

Q. What advanced analytical techniques resolve challenges in quantifying trace impurities?

  • LC-MS/MS : Detects low-abundance impurities (e.g., deprotected intermediates) with high sensitivity.
  • X-ray Crystallography : Confirms stereochemistry of the piperidinone ring, critical for bioactivity studies (see for related crystalline derivatives) .

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